2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(7-2-3-8(7)13)9-6-10-4-5-11-9/h4-8,13H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZHJDKIZZZYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol typically involves the reaction of pyrazine derivatives with cyclobutanol precursors. One common method involves the use of a Grignard reagent, where a pyrazine derivative is reacted with a cyclobutanol precursor under controlled conditions to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, which offer high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol has been extensively studied for its applications in:
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism by which 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
2-[Methyl(pyridin-2-yl)amino]cyclobutan-1-ol: Contains a pyridine ring, offering different chemical properties and reactivity.
Uniqueness
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring and a pyrazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutanol ring with a pyrazine moiety, which contributes to its unique chemical properties. The presence of the methyl group on the pyrazine nitrogen enhances its lipophilicity, potentially improving its interaction with biological membranes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. The structural rigidity provided by the cyclobutane ring allows for enhanced binding affinity and specificity towards target proteins involved in various biochemical pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as a therapeutic agent in oncology. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects against various pathogens. Preliminary studies suggest that it possesses significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The IC50 values were determined for several cancer types, indicating that the compound is more effective against certain cancers compared to others. The findings support further investigation into its potential as a lead compound for drug development in cancer therapy.
Study 2: Antimicrobial Assessment
In another study assessing antimicrobial properties, this compound was tested against multiple bacterial strains. The results showed that it had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| 2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol | Pyrimidine derivative | Moderate anticancer | Similar structure but different ring system |
| 2-[Methyl(pyridin-2-yl)amino]cyclobutan-1-ol | Pyridine derivative | Low antimicrobial | Different chemical properties affecting reactivity |
Research Applications
The compound is not only significant for its biological activities but also serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in developing more complex molecules and studying reaction mechanisms in biochemical assays.
Q & A
Basic Questions
Q. What synthetic strategies are commonly employed for 2-[Methyl(pyrazin-2-yl)amino]cyclobutan-1-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrazin-2-amine derivatives with functionalized cyclobutanols under basic conditions. A stepwise approach (e.g., alkylation of pyrazine followed by cyclization) is often used. Key reagents include EtOH, triethylamine, and column chromatography for purification (as seen in analogous syntheses) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclobutane ring geometry and pyrazine substitution patterns.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₁₃N₃O has a theoretical mass of 179.11 g/mol).
- IR Spectroscopy : To identify hydroxyl (-OH) and amine (-NH) stretches.
- X-ray Diffraction : For absolute stereochemical confirmation (if crystals are obtainable) .
Q. How is purity assessed during synthesis?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection.
- TLC : Monitoring reaction progress using polar/non-polar solvent systems (e.g., PE/EtOAc = 1:1, Rf ~0.5) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural determination?
- Methodological Answer : Use iterative refinement in programs like SHELXL to address disorder or twinning. For example:
- Apply restraints to bond lengths/angles in cyclobutane rings due to strain-induced distortions.
- Validate hydrogen-bonding networks using OLEX2 or Mercury.
- Cross-validate with spectroscopic data to resolve ambiguities .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., enzymes with pyrazine-binding pockets).
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
- QSAR : Correlate substituent effects (e.g., cyclobutane vs. cyclohexane) with bioactivity .
Q. How to address contradictory reactivity data in substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare rates under varying conditions (e.g., solvent polarity, temperature).
- Isotopic Labeling : Use ¹⁵N-labeled pyrazine to track regioselectivity.
- DFT Calculations : Model transition states to explain unexpected steric/electronic effects .
Q. What strategies optimize yield in multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask hydroxyl/amine groups to prevent side reactions.
- Flow Chemistry : Enhance reproducibility for exothermic steps (e.g., cyclobutane ring formation).
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., solvent ratio, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
